molecular formula C12H18N2S B7990470 2-[(4-Methylpiperazino)methyl]thiophenol CAS No. 1443305-67-6

2-[(4-Methylpiperazino)methyl]thiophenol

Cat. No.: B7990470
CAS No.: 1443305-67-6
M. Wt: 222.35 g/mol
InChI Key: MNCVYISBLFBEAY-UHFFFAOYSA-N
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Description

2-[(4-Methylpiperazino)methyl]thiophenol is a chemical compound with the molecular formula C12H18N2S. It is a derivative of thiophenol, featuring a piperazine ring substituted with a methyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpiperazino)methyl]thiophenol typically involves the reaction of thiophenol with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common synthetic routes include:

    Condensation Reaction: Thiophenol is reacted with 4-methylpiperazine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.

    Substitution Reaction: A halogenated thiophenol derivative is reacted with 4-methylpiperazine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes:

    Batch Reactor Synthesis: The reactants are combined in a batch reactor, and the reaction is monitored to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpiperazino)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates, reduced sulfur species.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[(4-Methylpiperazino)methyl]thiophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpiperazino)methyl]thiophenol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound, lacking the piperazine ring.

    4-Methylpiperazine: The piperazine derivative without the thiophenol moiety.

    2-Methylthiophenol: A thiophenol derivative with a methyl group on the thiophene ring.

Uniqueness

2-[(4-Methylpiperazino)methyl]thiophenol is unique due to the presence of both the thiophenol and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the individual components alone.

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12(11)15/h2-5,15H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCVYISBLFBEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232532
Record name Benzenethiol, 2-[(4-methyl-1-piperazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-67-6
Record name Benzenethiol, 2-[(4-methyl-1-piperazinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443305-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 2-[(4-methyl-1-piperazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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